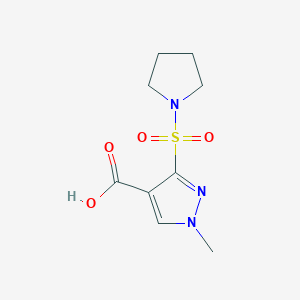

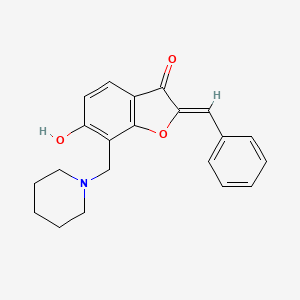

![molecular formula C21H21N3O5S2 B2910745 N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide CAS No. 312755-13-8](/img/structure/B2910745.png)

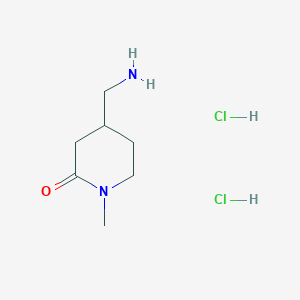

N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide, commonly known as MPT0B390, is a novel small molecule inhibitor that has shown promising results in various preclinical studies. It belongs to the class of thiazole-based compounds and has been found to exhibit potent anti-tumor activity against a wide range of cancer cells.

Wirkmechanismus

Target of Action

Compounds with a similar thiazole structure have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . This suggests that Oprea1_340200 may interact with a variety of molecular targets involved in these biological processes.

Mode of Action

Thiazole derivatives, which oprea1_340200 is a part of, are known to interact with their targets in a way that can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . The thiazole ring in the compound is aromatic, allowing it to participate in various chemical reactions such as donor-acceptor and nucleophilic reactions .

Biochemical Pathways

Given the broad spectrum of biological activities associated with thiazole derivatives , it is plausible that Oprea1_340200 may influence multiple biochemical pathways

Pharmacokinetics

Pharmacokinetics is a crucial aspect of drug action, influencing the onset, duration, and intensity of a drug’s effect . It involves how the drug gets into the body (absorption), where it goes in the body (distribution), how the body chemically modifies the drug (metabolism), and how the body eliminates the drug (excretion)

Result of Action

Given the diverse biological activities associated with thiazole derivatives , it is likely that Oprea1_340200 may have a range of effects at the molecular and cellular levels

Action Environment

The action, efficacy, and stability of Oprea1_340200 can be influenced by various environmental factors. These can include physical factors such as temperature and humidity, biological factors such as the presence of other organisms or biological molecules, and chemical factors such as pH and the presence of other chemicals . Socioeconomic conditions, cultural beliefs and practices, and technological advancements can also impact the action of Oprea1_340200

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of MPT0B390 is its potent anti-tumor activity against a wide range of cancer cells. It also exhibits low toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. However, one of the limitations of MPT0B390 is its low solubility in water, which may affect its pharmacokinetics and bioavailability. Moreover, further studies are needed to investigate its long-term toxicity and potential side effects.

Zukünftige Richtungen

There are several future directions for the development of MPT0B390 as a therapeutic agent. One possible direction is to optimize its pharmacokinetics and bioavailability by modifying its chemical structure. Another direction is to investigate its potential as a combination therapy with other anti-cancer agents, such as chemotherapy and immunotherapy. Moreover, further studies are needed to investigate its efficacy in clinical trials and its potential as a therapeutic agent for other diseases, such as inflammatory and autoimmune disorders.

Conclusion:

MPT0B390 is a novel small molecule inhibitor that has shown promising results in various preclinical studies. Its potent anti-tumor activity, low toxicity, and ability to sensitize cancer cells to radiotherapy and chemotherapy make it a promising candidate for cancer therapy. However, further studies are needed to investigate its long-term toxicity, potential side effects, and efficacy in clinical trials.

Synthesemethoden

The synthesis of MPT0B390 involves a multi-step process that starts with the reaction of 2-amino-4-(2-methoxyphenyl)thiazole with 4-chlorobenzoyl chloride in the presence of a base to form N-(4-(2-methoxyphenyl)-1,3-thiazol-2-yl)-4-chlorobenzamide. This intermediate is then treated with morpholine-4-sulfonyl chloride in the presence of a base to obtain the final product, MPT0B390. The overall yield of the synthesis process is around 50%.

Wissenschaftliche Forschungsanwendungen

MPT0B390 has been extensively studied in various preclinical models, and its anti-tumor activity has been demonstrated in multiple cancer cell lines, including lung, breast, colon, and pancreatic cancer cells. It has also been found to exhibit potent anti-angiogenic activity by inhibiting the proliferation and migration of endothelial cells. Moreover, MPT0B390 has been shown to sensitize cancer cells to radiotherapy and chemotherapy, making it a potential adjuvant therapy for cancer treatment.

Eigenschaften

IUPAC Name |

N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5S2/c1-28-19-5-3-2-4-17(19)18-14-30-21(22-18)23-20(25)15-6-8-16(9-7-15)31(26,27)24-10-12-29-13-11-24/h2-9,14H,10-13H2,1H3,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVORXUOKJQMLQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

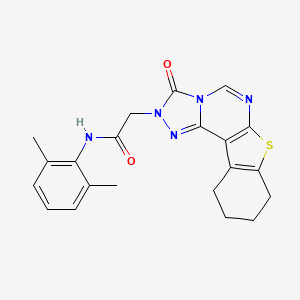

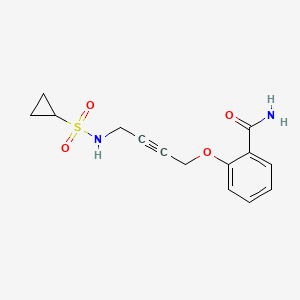

![tert-butyl N-(2-methyl-2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}propyl)carbamate](/img/structure/B2910664.png)

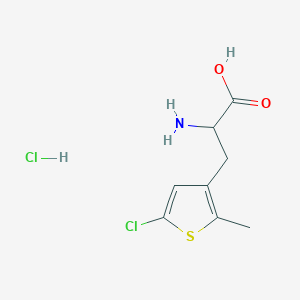

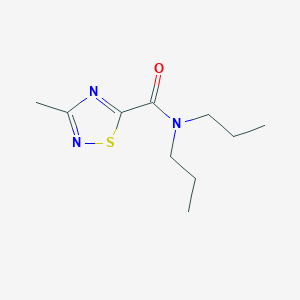

![(Z)-2-(3-methoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2910673.png)

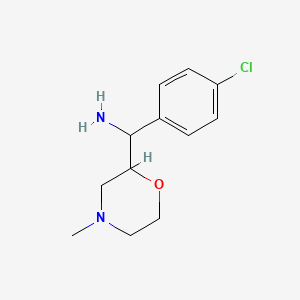

![2-chloro-6-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide](/img/structure/B2910676.png)

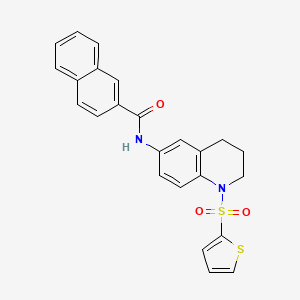

![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2910681.png)